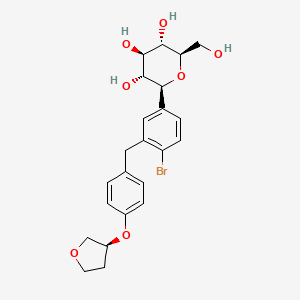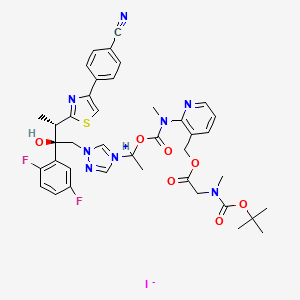
N-tert-Butyl Formyl Isavuconazonium Iodide Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl Formyl Isavuconazonium Iodide Salt is a chemical compound primarily used in scientific research. It is related to isavuconazole, a known antifungal agent. This compound is utilized in the preparation of isavuconazonium sulfate diastereomer impurities and is not intended for human clinical trials or consumption .
Métodos De Preparación
The synthesis of N-tert-Butyl Formyl Isavuconazonium Iodide Salt involves several steps. The starting materials and reaction conditions are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:
Formation of the tert-butyl group:
Formylation: The formyl group is added to the molecule through a formylation reaction.
Análisis De Reacciones Químicas
N-tert-Butyl Formyl Isavuconazonium Iodide Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-tert-Butyl Formyl Isavuconazonium Iodide Salt has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Although not used clinically, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of related antifungal agents.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl Formyl Isavuconazonium Iodide Salt is related to its structural similarity to isavuconazole. Isavuconazole is a triazole antifungal that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to fungal cell death. The molecular targets and pathways involved include the inhibition of the enzyme lanosterol 14α-demethylase .
Comparación Con Compuestos Similares
N-tert-Butyl Formyl Isavuconazonium Iodide Salt can be compared to other similar compounds, such as:
Isavuconazonium sulfate: The prodrug form of isavuconazole, used clinically as an antifungal agent.
Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Posaconazole: A triazole antifungal with a broader spectrum of activity compared to isavuconazole
The uniqueness of this compound lies in its specific use in research and its role in the synthesis of isavuconazonium sulfate diastereomer impurities .
Propiedades
Fórmula molecular |
C40H43F2IN8O7S |
|---|---|
Peso molecular |
944.8 g/mol |
Nombre IUPAC |
[2-[1-[1-[(2R,3S)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate;iodide |
InChI |
InChI=1S/C40H43F2N8O7S.HI/c1-25(36-46-33(21-58-36)28-12-10-27(18-43)11-13-28)40(54,31-17-30(41)14-15-32(31)42)22-50-24-49(23-45-50)26(2)56-38(53)48(7)35-29(9-8-16-44-35)20-55-34(51)19-47(6)37(52)57-39(3,4)5;/h8-17,21,23-26,54H,19-20,22H2,1-7H3;1H/q+1;/p-1/t25-,26?,40-;/m1./s1 |
Clave InChI |
SMJKATJGIBGWSI-PRJXVFPHSA-M |
SMILES isomérico |
C[C@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CN(C)C(=O)OC(C)(C)C)(C5=C(C=CC(=C5)F)F)O.[I-] |
SMILES canónico |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CN(C)C(=O)OC(C)(C)C)(C5=C(C=CC(=C5)F)F)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


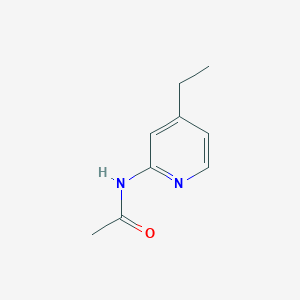
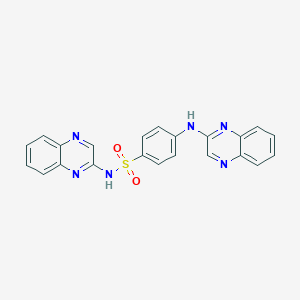
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
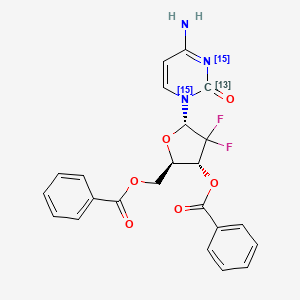
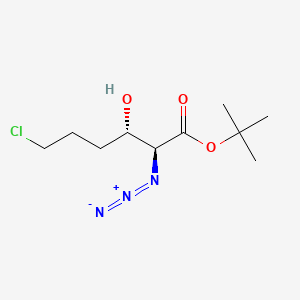


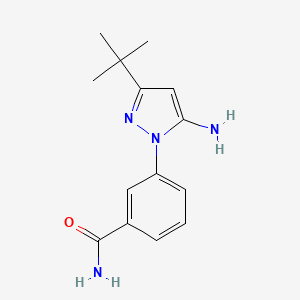
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
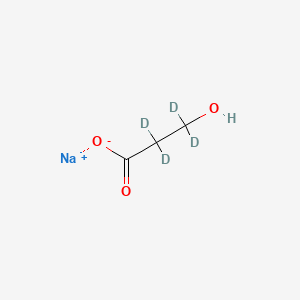
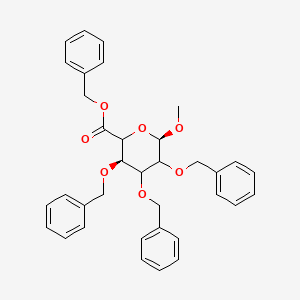
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)

